

Application Note: Structural Elucidation of Isosulfazecin using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: *Isosulfazecin*

Cat. No.: *B608137*

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Abstract

Isosulfazecin is a monobactam antibiotic with a unique structure that includes a β -lactam ring. Its structural elucidation is critical for drug development and quality control. This application note provides a detailed protocol for the structural characterization of **Isosulfazecin** using High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). The methodologies outlined here will enable researchers to confirm the identity and structure of **Isosulfazecin**, facilitating further research and development.

Introduction

Isosulfazecin is a β -lactam antibiotic produced by the bacterium *Pseudomonas mesoacidophila*.^[1] Its molecular formula has been determined as $C_{12}H_{20}N_4O_9S$.^[1] Structural analysis has revealed the presence of a β -lactam ring, a methoxyl group, and a sulfonate group.^[1] Upon hydrolysis, **Isosulfazecin** yields L-alanine and D-glutamic acid.^[1] As a member of the monobactam class of antibiotics, **Isosulfazecin** is of interest for its potential antibacterial activity, particularly against gram-negative bacteria.^{[2][3]} The mechanism of action for monobactams involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).^[2]

Mass spectrometry is a powerful analytical technique for the structural elucidation of small molecules like **Isosulfazecin**.^[4] High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental composition with high confidence.^[4] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for elucidating the compound's structure.^[4] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive structural analysis of **Isosulfazecin**.

Experimental Protocols

Sample Preparation

Given that **Isosulfazecin** is a polar molecule, a simple protein precipitation and dilution method is effective for sample preparation, especially from biological matrices.

Materials:

- **Isosulfazecin** standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- **Standard Preparation:** Prepare a stock solution of **Isosulfazecin** in water or a water/methanol mixture. Create a series of working standards by diluting the stock solution

with a solvent mixture compatible with the LC mobile phase (e.g., 10% ACN in water with 0.1% formic acid).

- Sample Extraction (from a biological matrix like plasma):
 - To 100 μ L of the sample, add 300 μ L of a cold (4°C) 1:1 (v/v) mixture of acetonitrile and methanol.
 - Vortex the mixture vigorously for 1 minute to precipitate proteins.
 - Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean microcentrifuge tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 100 μ L of the initial mobile phase.
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C

| Injection Volume | 5 µL |

MS Parameters:

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr
Scan Range (Full Scan)	m/z 100-1000

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) |

Data Presentation

High-resolution mass spectrometry of **Isosulfazecin** is expected to yield a protonated molecule $[M+H]^+$ at an m/z corresponding to its molecular formula $C_{12}H_{20}N_4O_9S$. The theoretical exact

mass of **Isosulfazecin** is 412.0951. Therefore, the expected m/z for the $[M+H]^+$ ion is 413.1029.

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 413.1029 will produce a series of fragment ions. Based on the known structure of **Isosulfazecin**, a predicted fragmentation pattern is presented below. The fragmentation is expected to occur at the more labile bonds, such as the amide linkages and the bond connecting the side chain to the β -lactam ring.

Table 1: Predicted MS/MS Fragmentation of **Isosulfazecin** $[M+H]^+$

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Neutral Loss	Proposed Fragment Structure
413.1029	381.0768	CH ₄ O (Methanol)	$[M+H-CH_3OH]^+$
413.1029	324.0856	C ₂ H ₅ NO ₂ (Alanine residue)	$[M+H-Ala]^+$
413.1029	284.0441	C ₅ H ₈ N ₂ O ₃ (Glutamic acid derivative)	$[M+H-Glu\ derivative]^+$
413.1029	175.0240	C ₇ H ₁₃ N ₃ O ₆ S	Side chain fragment
413.1029	144.0424	C ₈ H ₁₄ N ₂ O ₅ S	β -lactam core fragment
413.1029	86.0968	C ₁₀ H ₁₄ N ₂ O ₇ S	Iminium ion of alanine

Note: The m/z values presented in this table are predicted based on the known structure of **Isosulfazecin** and have not been experimentally verified from published literature.

Visualizations

Experimental Workflow

Caption: Experimental workflow for **Isosulfazecin** structural elucidation.

Proposed Mechanism of Action

Caption: Mechanism of action of monobactam antibiotics like **Isosulfazecin**.

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